N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide
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Overview
Description
N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes multiple aromatic rings, nitro groups, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The key steps may include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Fluorophenoxy Groups: These groups can be introduced through nucleophilic substitution reactions.
Nitration and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without significant loss of yield.
Purification Techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Use in the development of advanced materials with specific properties such as fluorescence or conductivity.
Industrial Chemistry: Application in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
N-{4-[3-(4-Fluorophenoxy)-5-nitrophenoxy]phenyl}-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carboxamide is unique due to its combination of multiple functional groups and aromatic rings, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H18F4N6O5 |
---|---|
Molecular Weight |
630.5 g/mol |
IUPAC Name |
N-[4-[3-(4-fluorophenoxy)-5-nitrophenoxy]phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C31H18F4N6O5/c32-19-6-10-22(11-7-19)45-24-14-21(41(43)44)15-25(16-24)46-23-12-8-20(9-13-23)36-29(42)28-38-30-37-26(18-4-2-1-3-5-18)17-27(31(33,34)35)40(30)39-28/h1-17H,(H,36,42) |
InChI Key |
DFKCVIOBIUZDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])OC6=CC=C(C=C6)F |
Origin of Product |
United States |
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